Introduction: The Significance of Fluorination in Pyrimidine Chemistry
Introduction: The Significance of Fluorination in Pyrimidine Chemistry
An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Reactivity, and Applications
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] 5-Fluoro-2-hydroxypyrimidine (CAS: 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidinone, is a prime exemplar of a fluorinated pyrimidine building block.[3][4] It serves not only as a versatile intermediate for more complex active pharmaceutical ingredients (APIs) but also functions as an oral prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[4]
This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of 5-Fluoro-2-hydroxypyrimidine, tailored for researchers, chemists, and drug development professionals.
Part 1: Core Molecular and Physical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and development.
Structure and Tautomerism
5-Fluoro-2-hydroxypyrimidine exists as a dynamic equilibrium between two principal tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyrimidone form (keto).[5][6] In solid state and in polar solvents, the pyrimidone form is generally favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[7] This equilibrium is a crucial determinant of its reactivity and biological interactions.
Caption: Tautomeric equilibrium of 5-Fluoro-2-hydroxypyrimidine.
The choice of reaction conditions can selectively favor one tautomer, thereby directing the regioselectivity of subsequent chemical transformations. For instance, O-alkylation might be achieved under conditions that favor the hydroxy tautomer, while N-alkylation would proceed from the pyrimidone form.
Physicochemical Data
The fundamental physicochemical properties of 5-Fluoro-2-hydroxypyrimidine are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 2022-78-8 | [4] |
| Molecular Formula | C₄H₃FN₂O | [4][6] |
| Molecular Weight | 114.08 g/mol | [4][6] |
| Appearance | Solid | [3][4] |
| Melting Point | 170-174 °C | [3][4][8] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3][8] |
| pKa | 7.39 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble (359 g/L at 25 °C) | [6] |
| SMILES String | Oc1ncc(F)cn1 | [4] |
| InChI Key | HPABFFGQPLJKBP-UHFFFAOYSA-N | [4] |
Part 2: Synthesis and Reactivity
As a key building block, the synthesis of 5-Fluoro-2-hydroxypyrimidine and its subsequent chemical transformations are of high interest.
Synthetic Pathway
A common and industrially viable route to 5-Fluoro-2-hydroxypyrimidine involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine.[9] This method is advantageous due to its simple route, accessible starting materials, and mild reaction conditions.[9]
Workflow: Synthesis of 5-Fluoro-2-hydroxypyrimidine
Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine [9]
-
Step 1: Selective Reduction to 2-Chloro-5-fluoropyrimidine
-
To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or ether), add a reducing agent. The choice of agent is critical for selectivity at the C4 position.
-
Metal Reduction: Use a metal powder like zinc or iron in the presence of an acid (e.g., acetic acid).
-
Hydrogenolysis: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
-
-
Maintain the reaction temperature as specified by the chosen reduction method, typically ranging from room temperature to gentle heating.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, filter off the catalyst or metal residues. Remove the solvent under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.
-
-
Step 2: Hydrolysis to 5-Fluoro-2-hydroxypyrimidine
-
Dissolve the crude 2-chloro-5-fluoropyrimidine from Step 1 in an appropriate aqueous medium.
-
Acidic Hydrolysis: Use an aqueous solution of a strong acid like HCl or H₂SO₄.
-
Alkaline Hydrolysis: Use an aqueous solution of a base like NaOH or KOH.
-
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the intermediate.
-
After completion, cool the reaction mixture.
-
Adjust the pH to near neutral to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 5-Fluoro-2-hydroxypyrimidine.
-
Key Chemical Transformations
The hydroxyl group (in its pyrimidone form) is a versatile handle for further functionalization. A primary and highly useful reaction is its conversion to a chloro group, creating an excellent leaving group for subsequent nucleophilic substitution reactions.
Reaction: Conversion to 2-Chloro-5-fluoropyrimidine
Caption: Chlorination of the 2-hydroxy group using POCl₃.
This transformation is pivotal for synthesizing a wide range of 2-substituted-5-fluoropyrimidines, which are common motifs in pharmacologically active compounds.[4][5]
Part 3: Applications in Drug Development
The primary significance of 5-Fluoro-2-hydroxypyrimidine in the pharmaceutical industry lies in its role as a prodrug.
Prodrug of 5-Fluorouracil (5-FU)
5-Fluoro-2-hydroxypyrimidine (also referred to as 5-Fluoro-Pyrimidinone or 5FP in this context) is an oral prodrug of the potent anticancer agent 5-Fluorouracil (5-FU).[4] The in-vivo conversion is mediated by the enzyme hepatic aldehyde oxidase.
This prodrug strategy offers several potential advantages over direct administration of 5-FU:
-
Improved Oral Bioavailability: Bypassing issues related to 5-FU's own absorption and metabolism.
-
Modified Pharmacokinetics: Potentially leading to sustained release of the active drug, which can improve the therapeutic window.
-
Targeted Activation: Conversion by a specific enzyme (hepatic aldehyde oxidase) can influence the distribution of the active drug.
Preclinical studies have demonstrated the anti-tumor activity of 5FP against various cancer models, validating its mechanism as an effective delivery system for 5-FU.[4]
Part 4: Spectroscopic Characterization
While specific spectra should be obtained for each batch, the expected NMR features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show signals for the two protons on the pyrimidine ring. The proton at the C6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C4 position would also be a doublet. A broad singlet corresponding to the N-H proton of the pyrimidone tautomer would also be present, and its chemical shift would be sensitive to solvent and concentration.
-
¹³C NMR: Four distinct carbon signals are expected. The C-F coupling will be observable, with the signal for C5 appearing as a large doublet.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position. 19F NMR is particularly useful for assessing the purity of fluorinated compounds.[10]
Part 5: Safety and Handling
Proper handling of 5-Fluoro-2-hydroxypyrimidine is essential in a laboratory setting. It is classified as harmful and an irritant.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][6] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[4][6] | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[4][6] | |
| STOT SE (Category 3) | H335: May cause respiratory irritation[4][6] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4][11] A dust mask (e.g., N95) is recommended when handling the solid powder.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
-
Storage: Store in a tightly closed container in a cool, dry place (recommended storage temperature 2-8°C).[3]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[11]
References
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-
5-Fluoro-2-hydroxypyridine: Bulk Purchase & Custom Synthesis Options . ChemBeaver. Available from: [Link]
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5-FLUORO-2-HYDROXYPYRIMIDINE | CAS#:2022-78-8 . Chemsrc. Available from: [Link]
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5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy . PMC - NIH. Available from: [Link]
- Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Google Patents (CN102190628A).
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5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 . PubChem - NIH. Available from: [Link]
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DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review *. Asian Journal of Physics. Available from: [Link]
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The Role of 2-Fluoro-5-hydroxypyridine in Modern Drug Synthesis . ChemBeaver. Available from: [Link]
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Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives . The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
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2-Fluoro-5-hydroxypyridine: A Key Fluorinated Building Block for Innovation . ChemBeaver. Available from: [Link]
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5-Fluoropyrimidine | C4H3FN2 | CID 69605 . PubChem - NIH. Available from: [Link]
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1 H NMR spectra of compound 2 . ResearchGate. Available from: [Link]
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2-Hydroxypyridine-Tautomerism . ChemTube3D. Available from: [Link]
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